Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)-
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Overview
Description
Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)- is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by its high thermal stability, low volatility, and strong acidic nature, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonic acid typically involves the reaction of tetrafluoroethylene with a sulfonating agent under controlled conditions. One common method includes the use of sulfur trioxide or chlorosulfonic acid as the sulfonating agent, which reacts with tetrafluoroethylene to form the desired sulfonic acid derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes, where tetrafluoroethylene is continuously fed into a reactor containing the sulfonating agent. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion and high yield of the product .
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce sulfonamides .
Scientific Research Applications
Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a strong acid catalyst in various organic reactions.
Biology: Employed in the synthesis of fluorinated biomolecules for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonic acid exerts its effects involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, altering their structure and function. The pathways involved in these interactions are often related to the formation of hydrogen bonds and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethanesulfonic acid: Another fluorinated sulfonic acid with similar properties.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: A fluorinated ether used in similar applications.
Uniqueness
Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)- is unique due to its combination of high thermal stability, low volatility, and strong acidity. These properties make it particularly valuable in applications where other compounds may not perform as effectively .
Properties
CAS No. |
88986-19-0 |
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Molecular Formula |
C4H2F8O4S |
Molecular Weight |
298.11 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonic acid |
InChI |
InChI=1S/C4H2F8O4S/c5-1(6)2(7,8)16-3(9,10)4(11,12)17(13,14)15/h1H,(H,13,14,15) |
InChI Key |
FBHVKOTUBJVWJB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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